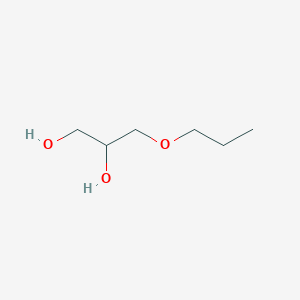

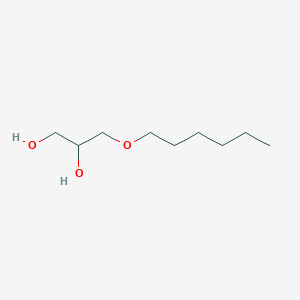

3-Propoxypropane-1,2-diol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-Propoxypropane-1,2-diol derivatives, such as 1,2,3-Trimethoxypropane, can be achieved through methods like phase transfer catalysis starting from glycerol, showcasing the compound's derivability from bio-based sources and its alignment with green chemistry principles (Sutter et al., 2013).

Molecular Structure Analysis

Studies on related compounds, such as 3-Fluoro-1,2-epoxypropane, provide insights into the molecular structure, revealing the importance of understanding molecular interactions and conformations for applications in chiral analysis and complex formation with other molecules (Leung et al., 2020).

Chemical Reactions and Properties

The versatility of this compound and its derivatives is evident in their reactivity, such as in the formation of polyurethanes which could serve as potential energetic binders, indicating the compound's applicability in creating materials with specific desired properties (Bellan et al., 2016).

Physical Properties Analysis

The physical properties of derivatives like 1,2,3-Trimethoxypropane have been explored, showing the compound's potential as a "green" solvent due to its nontoxic nature and favorable solvent properties for various organic reactions, highlighting the importance of physical property analysis in assessing application viability (Sutter et al., 2013).

Chemical Properties Analysis

The chemical properties of this compound derivatives, including their reactivity and stability, underpin their utility in synthesis and applications in different chemical processes. For example, the synthesis and photophysical properties of 1,3-di(oligothienyl)propanes, synthesized from related diol compounds, underscore the compound's role in the development of materials with specific electronic and optical properties (Sato et al., 1997).

Applications De Recherche Scientifique

Synthèse d'autres composés

Le 3-Propoxypropane-1,2-diol est un éther propylique du glycérol . Il peut être préparé en faisant réagir du glycérol avec du bromure de propyle en utilisant de l'hydrure de sodium dans du diméthylformamide sec . Cela suggère qu'il pourrait être utilisé comme matière première dans la synthèse d'autres composés.

Recherche en métabolomique

Le composé est mentionné dans le contexte de la métabolomique , qui est l'étude à grande échelle des petites molécules, communément appelées métabolites, dans les cellules, les biofluides, les tissus ou les organismes. Il pourrait potentiellement être utilisé comme composé de référence ou comme cible d'étude dans ce domaine.

Conversion en 3-Monochloro-1,2-propanediol

Dans une étude publiée dans le Journal of the American Oil Chemists’ Society, une conversion bidirectionnelle a été observée entre le 3-monochloropropane-1,2-diol (3-MCPD) et le glycidol . Bien que le composé en question, le this compound, n'ait pas été mentionné directement, il est possible que des réactions similaires puissent se produire étant donné sa similitude structurale avec le 3-MCPD.

Utilisation potentielle dans l'industrie alimentaire

Compte tenu des préoccupations concernant le 3-MCPD, qui a été un gros problème en raison de ses effets potentiels sur la santé , il est possible que le this compound puisse être étudié comme une alternative plus sûre pour une utilisation dans l'industrie alimentaire.

Safety and Hazards

3-Propoxypropane-1,2-diol is classified as causing serious eye damage (Category 1, H318) . Safety precautions include wearing eye protection and face protection. If it comes into contact with the eyes, rinse cautiously with water for several minutes and seek medical attention immediately .

Relevant Papers

While specific papers on this compound were not found, there are papers on related compounds such as 3-monochloropropane-1,2-diol . These papers could provide useful insights into the properties and applications of this compound.

Analyse Biochimique

Biochemical Properties

3-Propoxypropane-1,2-diol plays a significant role in biochemical reactions, particularly as a solvent and intermediate in the synthesis of other compounds. It interacts with various enzymes and proteins, facilitating or inhibiting biochemical pathways. For instance, it can act as a substrate for certain dehydrogenases, which catalyze the oxidation of alcohol groups. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function .

Cellular Effects

In cellular environments, this compound influences several cellular processes. It can modulate cell signaling pathways by interacting with membrane-bound receptors or intracellular signaling molecules. This compound has been shown to affect gene expression by altering transcription factor activity, leading to changes in cellular metabolism and function. For example, this compound can enhance or inhibit the expression of genes involved in lipid metabolism, impacting overall cellular energy balance .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can induce conformational changes in the enzyme structure, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it may have minimal or beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Studies have indicated that high doses of this compound can cause oxidative stress and damage to cellular components, leading to cell death. Threshold effects have been observed, where a specific dose range triggers significant changes in cellular responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to glycerol metabolism. It can be metabolized by enzymes such as glycerol kinase and glycerol-3-phosphate dehydrogenase, leading to the production of intermediates that enter glycolysis or gluconeogenesis. This compound can also affect the levels of metabolites in these pathways, influencing overall metabolic flux and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes or be transported by specific carrier proteins. Once inside the cell, it may localize to specific organelles or compartments, depending on its interactions with intracellular proteins. The distribution of this compound can affect its availability and activity within different cellular regions .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the endoplasmic reticulum or mitochondria, where it participates in metabolic processes or interacts with organelle-specific proteins .

Propriétés

IUPAC Name |

3-propoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-2-3-9-5-6(8)4-7/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKZJXGLCCVMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401334020 | |

| Record name | 3-Propoxy-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61940-71-4, 52250-41-6 | |

| Record name | 3-Propoxy-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61940-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol propyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052250416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propoxypropanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061940714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 61940-71-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Propoxy-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol propyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPOXYPROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV77YE508B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B54093.png)

![2-[3-[(4-Amino-2-methylpyrimidin-1-ium-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl benzoate;dichloride](/img/structure/B54101.png)